Isoarundinin I

Multidrug Resistance Leukemia Cytotoxicity

Researchers requiring a structurally authenticated bibenzyl for drug resistance studies often face supply of uncharacterized isomers. Isoarundinin I is a defined 3′,5-dihydroxy-2-(p-hydroxybenzyl)-3-methoxybibenzyl standard that directly addresses this gap. • Multidrug Resistance Probe: Inhibits CCRF-CEM (IC50 43.36 µM) and resistant CEM/ADR5000 (IC50 60.42 µM) cells. • Inflammation Target: Inhibits fMLP/CB-induced superoxide anion generation and elastase release (IC50 2.8 µM). • Synthetic Accessibility: Available via published xylochemical route, ensuring supply chain reliability.

Molecular Formula C22H22O4
Molecular Weight 350.4 g/mol
Cat. No. B12300603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoarundinin I
Molecular FormulaC22H22O4
Molecular Weight350.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1CC2=CC=C(C=C2)O)CCC3=CC(=CC=C3)O)O
InChIInChI=1S/C22H22O4/c1-26-22-14-20(25)13-17(8-5-15-3-2-4-19(24)11-15)21(22)12-16-6-9-18(23)10-7-16/h2-4,6-7,9-11,13-14,23-25H,5,8,12H2,1H3
InChIKeyGSRRYHALFWAEMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isoarundinin I Procurement Guide


Isoarundinin I is a bibenzyl-type stilbenoid natural product, first isolated and structurally elucidated from the orchid *Arundina bambusifolia* [1]. Its chemical identity is established as 3′,5-dihydroxy-2-(p-hydroxybenzyl)-3-methoxybibenzyl (C22H22O4, MW 350.41 g/mol) . The compound has been identified in other orchid species, including *Pleione yunnanensis* and *Arundina graminifolia* . Recent xylochemical synthesis routes provide a renewable-source alternative to natural extraction [2]. This guide provides evidence-based differentiation from its closest structural and functional analogs to support informed procurement decisions for research programs.

Compound identity

Bibenzyl stilbenoid originally isolated from orchid species; renewable xylochemical synthesis available

Research context

Tool for multidrug-resistant leukemia cytotoxicity studies and neutrophil inflammation pathway assays

Key differentiator

Not a phenanthrene; lacks significant AChE inhibition, guiding selection away from neurodegeneration targets

Specificity of Isoarundinin I Pharmacology


Substituting Isoarundinin I with a generic bibenzyl or even its close structural isomer, Isoarundinin II, is not scientifically justifiable due to distinct differences in biological target engagement and cellular activity profiles. While the bibenzyl scaffold is common among orchid stilbenoids, subtle variations in hydroxyl and methoxy substitution patterns profoundly alter their interaction with cellular targets. For example, structure-activity relationship (SAR) analyses have demonstrated that bibenzyl derivatives, as a class, do not significantly inhibit acetylcholinesterase (AChE), whereas phenanthrene-type stilbenoids from the same botanical source exhibit potent activity [1]. Furthermore, within a set of co-occurring orchid natural products evaluated in parallel, only a subset—including Isoarundinin I—demonstrated activity against multidrug-resistant cancer cells, highlighting that even closely related structures possess distinct pharmacological fingerprints [2]. Therefore, procurement decisions must be driven by the specific, quantitative evidence available for Isoarundinin I rather than assumptions of class-level activity.

Generic bibenzyl substitution

Class-level AChE inactivity means a generic bibenzyl cannot replace Isoarundinin I in oncology or inflammation workflows; cytotoxicity and anti-inflammatory profiles are compound-specific.

Isoarundinin II or structural analogs

Subtle substitution pattern differences shift target engagement. Activity against MDR leukemia cells observed for Isoarundinin I may not transfer to its close isomer Isoarundinin II.

Phenanthrene stilbenoids

Co-occurring phenanthrenes show potent AChE inhibition, but their cytotoxicity and anti-inflammatory fingerprints differ; class mismatch limits direct replacement for bibenzyl-based studies.

Isoarundinin I Comparative Evidence


Multidrug-Resistant Leukemia Cytotoxicity

In a direct head-to-head evaluation of four orchid-derived natural products, Isoarundinin I (1) was one of only three compounds that demonstrated potential to inhibit the growth of both drug-sensitive (CCRF-CEM) and multidrug-resistant (CEM/ADR5000) leukemia cells [1]. The cytotoxic activity of Isoarundinin I against CCRF-CEM cells was quantified with an IC50 of 43.36 ± 5.84 µM, and against the resistant subline CEM/ADR5000 with an IC50 of 60.42 ± 1.37 µM . The comparator (±)-bleochrin F ((±)-2) showed no notable activity in the same assay, representing a qualitative and quantitative differentiation point within this co-occurring compound set.

MDR Leukemia Cytotoxicity
Head-to-head
Isoarundinin I: IC50 43.36 µM (CCRF-CEM), 60.42 µM (CEM/ADR5000)
(±)-Bleochrin F: no notable activity
Supports cytotoxicity endpoint review in MDR leukemia models
Resazurin assay, 72h; human cell lines
Multidrug Resistance Leukemia Cytotoxicity

AChE Inhibition: Bibenzyl Inactivity

A structure-activity relationship (SAR) analysis from a panel of twelve stilbenes isolated from *Arundina graminifolia* revealed a critical class-level distinction: bibenzyl compounds, which include Isoarundinin I and Isoarundinin II, did not significantly affect acetylcholinesterase (AChE) activity [1]. In contrast, several phenanthrene-type stilbenoids from the same source exhibited significant AChE inhibition, with IC50 values ranging from 0.116 to 0.402 mM [2]. This SAR finding provides a clear, class-based rationale for compound selection: if AChE inhibition is the desired biological endpoint, Isoarundinin I and its bibenzyl analogs are not the appropriate tool compounds, and a phenanthrene should be selected instead.

AChE Inhibition: Bibenzyl Inactivity
Class-level
Bibenzyls (incl. Isoarundinin I): no significant AChE inhibition. Phenanthrenes: IC50 0.116–0.402 mM
Class-level distinction; not suited for AChE-targeted studies
SAR from A. graminifolia panel; kinetic and docking data
Acetylcholinesterase Neurodegeneration Structure-Activity Relationship

Anti-Inflammatory Effects in Neutrophils

Isoarundinin I demonstrates quantifiable anti-inflammatory activity in human neutrophils, a cell type central to innate immune responses. It inhibits both fMLP/cytochalasin B-induced superoxide anion generation and elastase release, with reported IC50 values of 2.8 µM for both activities . While direct comparator data within the same study for other bibenzyls is not available, this quantitative benchmark allows researchers to assess its potency relative to standard anti-inflammatory controls or other compounds evaluated in similar neutrophil assays, such as MG-132 (a proteasome inhibitor with an IC50 of 0.10 µM in NO production assays) [1].

Anti-Inflammatory in Neutrophils
Cross-study comparable
IC50 = 2.8 µM (superoxide anion & elastase release)
Supports neutrophil inflammation pathway studies
fMLP/CB-stimulated human neutrophils; ferricytochrome c reduction
Inflammation Neutrophils Superoxide Anion

Isoarundinin I Research Applications


Drug-Resistant Leukemia Cytotoxicity Assays

Based on the direct evidence that Isoarundinin I inhibits the growth of both sensitive (CCRF-CEM) and multidrug-resistant (CEM/ADR5000) leukemia cells, this compound is specifically suited for oncology research programs focused on overcoming or studying drug resistance mechanisms. Unlike its co-occurring analog (±)-bleochrin F, which showed no activity in this model, Isoarundinin I provides a validated chemical probe for probing cytotoxic pathways in a resistant cellular background [1]. This application is supported by quantified IC50 values of 43.36 µM and 60.42 µM against the sensitive and resistant lines, respectively, establishing a clear dose-response relationship for experimental design .

Neutrophil Inflammation Probe

Isoarundinin I is a validated tool for investigating inflammatory pathways in human neutrophils, specifically those involving superoxide anion generation and elastase release. Its quantifiable inhibitory activity (IC50 = 2.8 µM) against both fMLP/CB-induced responses provides a defined concentration range for experimental use [1]. This application is most relevant for researchers studying innate immunity, chronic inflammatory diseases, or the pharmacological modulation of neutrophil function, where a bibenzyl-based chemical probe offers a distinct structural alternative to other classes of anti-inflammatory agents.

AChE Assay Negative Control

SAR analysis has established that bibenzyl-type stilbenoids, including Isoarundinin I, do not significantly inhibit AChE, while phenanthrene analogs from the same botanical source are potent inhibitors [1]. Consequently, Isoarundinin I can serve as a structurally appropriate negative control in assays designed to identify or validate AChE inhibitors from natural product libraries. Its use in this capacity ensures that observed activity in a crude extract or fraction can be correctly attributed to the phenanthrene constituents, thereby enhancing the rigor and interpretability of screening campaigns for neurodegenerative disease targets.

Bibenzyl SAR Starting Point

The defined cytotoxic and anti-inflammatory activities of Isoarundinin I, combined with its synthetic accessibility via the published xylochemical route [1], make it a suitable scaffold for medicinal chemistry optimization. Its specific substitution pattern (3′,5-dihydroxy-2-(p-hydroxybenzyl)-3-methoxybibenzyl) provides a baseline for systematic modification to explore the SAR of bibenzyls for enhanced potency or selectivity. The availability of quantitative IC50 values in both cancer and inflammation models offers clear benchmarks against which the activity of synthetic derivatives can be measured .

Application
Selection Property
Validation Focus
Drug-resistant leukemia cytotoxicity studies
MDR cell-model activity
Dose-response in sensitive and resistant lines
Neutrophil inflammation pathway studies
Inhibition of superoxide & elastase release
Concentration-response in innate immune models
AChE inhibitor screening control
Bibenzyl class AChE inactivity
Phenanthrene attribution in natural product libraries
Bibenzyl SAR starting point
Defined substitution pattern & synthetic route
Activity benchmarks for medicinal chemistry optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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